ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with a unique structure that combines elements of dioxine, thiophene, and cycloheptane
Preparation Methods
The synthesis of ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the dioxine and thiophene intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethyl esters, amides, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amido and ester functional groups, using reagents like sodium hydroxide or alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of these targets, leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways .
Comparison with Similar Compounds
Similar compounds to ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-amido)-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxylate include other dioxine and thiophene derivatives. These compounds share structural similarities but may differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its specific combination of dioxine, thiophene, and cycloheptane moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-2-25-21(24)18-14-6-4-3-5-7-17(14)28-20(18)22-19(23)13-8-9-15-16(12-13)27-11-10-26-15/h8-9,12H,2-7,10-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJHYIFUUTRDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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